molecular formula C27H28N2O3 B11338215 2-(2,3-dimethylphenoxy)-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]acetamide

2-(2,3-dimethylphenoxy)-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]acetamide

Cat. No.: B11338215
M. Wt: 428.5 g/mol
InChI Key: QSFXLHQKBSSLKZ-UHFFFAOYSA-N
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Description

2-(2,3-dimethylphenoxy)-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]acetamide is a complex organic compound that features a combination of phenoxy, indole, and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dimethylphenoxy)-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Phenoxy Intermediate: The starting material, 2,3-dimethylphenol, is reacted with an appropriate acylating agent to form the phenoxy intermediate.

    Indole Derivative Preparation: The indole derivative is synthesized through Fischer indole synthesis or other suitable methods.

    Coupling Reaction: The phenoxy intermediate is then coupled with the indole derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Final Acetylation: The coupled product is acetylated using acetic anhydride to yield the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dimethylphenoxy)-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, derivatives of this compound might be studied for their potential pharmacological activities, such as anti-inflammatory or anticancer properties.

Medicine

In medicinal chemistry, this compound could be explored as a lead compound for drug development, targeting specific biological pathways or receptors.

Industry

In the industry, this compound might be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(2,3-dimethylphenoxy)-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]acetamide would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,3-dimethylphenoxy)-N-[2-(1H-indol-3-yl)ethyl]acetamide
  • 2-(2,3-dimethylphenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide
  • 2-(2,3-dimethylphenoxy)-N-[2-(1H-indol-3-yl)-2-(4-hydroxyphenyl)ethyl]acetamide

Uniqueness

The uniqueness of 2-(2,3-dimethylphenoxy)-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]acetamide lies in its combination of functional groups, which can impart specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C27H28N2O3

Molecular Weight

428.5 g/mol

IUPAC Name

2-(2,3-dimethylphenoxy)-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]acetamide

InChI

InChI=1S/C27H28N2O3/c1-18-7-6-10-26(19(18)2)32-17-27(30)29-15-23(20-11-13-21(31-3)14-12-20)24-16-28-25-9-5-4-8-22(24)25/h4-14,16,23,28H,15,17H2,1-3H3,(H,29,30)

InChI Key

QSFXLHQKBSSLKZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OCC(=O)NCC(C2=CC=C(C=C2)OC)C3=CNC4=CC=CC=C43)C

Origin of Product

United States

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